molecular formula C6H4N2OS B12904236 Isoxazolo[5,4-d][1,3]thiazepine CAS No. 27629-49-8

Isoxazolo[5,4-d][1,3]thiazepine

Cat. No.: B12904236
CAS No.: 27629-49-8
M. Wt: 152.18 g/mol
InChI Key: KAUHWLTUPGNARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[5,4-d][1,3]thiazepine is a heterocyclic compound characterized by a fused ring system containing both isoxazole and thiazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoxazolo[5,4-d][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isoxazole derivatives with thioamide compounds under acidic or basic conditions to form the desired thiazepine ring. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Isoxazolo[5,4-d][1,3]thiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Isoxazolo[5,4-d][1,3]thiazepine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of Isoxazolo[5,4-d][1,3]thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Isoxazolo[5,4-d][1,3]thiazepine can be compared with other heterocyclic compounds, such as:

    Isoxazole: Similar in containing an isoxazole ring but lacks the thiazepine moiety.

    Thiazepine: Contains the thiazepine ring but does not have the isoxazole component.

    Benzothiazepine: Another fused ring system with different biological activities and applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components.

Properties

CAS No.

27629-49-8

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

[1,2]oxazolo[5,4-d][1,3]thiazepine

InChI

InChI=1S/C6H4N2OS/c1-2-10-4-7-6-5(1)3-8-9-6/h1-4H

InChI Key

KAUHWLTUPGNARS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=NC2=C1C=NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.